6-(3-Aminopropyl)-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one: A Privileged Scaffold in Modern Drug Discovery
6-(3-Aminopropyl)-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one: A Privileged Scaffold in Modern Drug Discovery
Executive Summary
In contemporary medicinal chemistry, the design of highly selective kinase inhibitors, allosteric modulators, and antimicrobial agents relies heavily on privileged scaffolds that offer optimal physicochemical properties and predictable binding geometries. 6-(3-aminopropyl)-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one (also designated as 6-(3-aminopropyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one, CAS 1206970-28-6) has emerged as a critical building block in this domain (1)[1].
This technical guide dissects the structural advantages, synthetic methodologies, and pharmacological applications of this compound. By replacing the traditional isoindolin-1-one core with a pyrrolo[3,4-b]pyridine system, researchers gain an additional basic nitrogen that enhances aqueous solubility and provides a supplementary hydrogen-bond acceptor. Coupled with a flexible 3-aminopropyl chain, this scaffold is uniquely positioned to bridge deep hydrophobic pockets and solvent-exposed acidic residues.
Physicochemical Profiling & Structural Analysis
The utility of 6-(3-aminopropyl)-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one stems from its dual-domain architecture:
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The Pyrrolo[3,4-b]pyridin-5-one Core : A rigid, planar lactam fused to a pyridine ring. This acts as a robust hydrogen-bond donor/acceptor system, frequently utilized to anchor molecules to the hinge region of kinases or the transmembrane domains of G-protein coupled receptors (GPCRs) (2)[2].
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The 3-Aminopropyl Linker : A highly flexible, basic aliphatic chain. With a predicted pKa of ~10.2, the primary amine is protonated at physiological pH, enabling strong electrostatic interactions (salt bridges) with aspartate or glutamate residues in target binding sites.
Quantitative Data Summary
| Physicochemical Property | Value / Description |
| CAS Number | 1206970-28-6 |
| Molecular Formula | C10H13N3O |
| Molecular Weight | 191.23 g/mol |
| Core Scaffold | 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine |
| Key Functional Groups | Lactam, Primary Amine, Pyridine Ring |
| Predicted Amine pKa | ~10.2 (Protonated at physiological pH) |
| Topological Polar Surface Area (TPSA) | 61.1 Ų |
| H-Bond Donors / Acceptors | 2 / 3 |
Synthetic Methodology
The synthesis of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one derivatives requires precise control over regioselectivity to prevent cross-linking or over-alkylation of the diamine side chain (2)[2].
Protocol 1: De Novo Synthesis of the Building Block
Rationale: To ensure the primary amine remains unreacted during the high-temperature lactamization step, N-Boc-1,3-propanediamine is utilized. This mono-protection strategy forces the secondary amine to act as the sole nucleophile during the initial alkylation.
Step 1: S_N2 Alkylation
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Dissolve 1.0 equivalent of methyl 2-(bromomethyl)nicotinate in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere.
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Add 2.0 equivalents of anhydrous K₂CO₃ as a mild, non-nucleophilic base.
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Dropwise, add 1.2 equivalents of N-Boc-1,3-propanediamine.
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Stir at 25°C for 4 hours. Causality: Room temperature is maintained to prevent premature intramolecular cyclization, allowing the S_N2 displacement of the bromide to reach completion without generating polymeric byproducts.
Step 2: Intramolecular Lactamization
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Elevate the reaction temperature to 80°C and stir for 12 hours.
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The intermediate secondary amine undergoes intramolecular nucleophilic acyl substitution, attacking the methyl ester and expelling methanol to form the rigid pyrrolo[3,4-b]pyridin-5-one ring.
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Quench with distilled water, extract with ethyl acetate (3x), dry over Na₂SO₄, and purify via silica gel flash chromatography (DCM:MeOH gradient).
Step 3: Acidic Deprotection
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Dissolve the purified Boc-protected intermediate in dichloromethane (DCM).
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Add Trifluoroacetic acid (TFA) (10 equivalents) and stir at 25°C for 2 hours.
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Concentrate under reduced pressure. Triturate with cold diethyl ether to precipitate the target compound as a highly pure TFA salt. Self-Validation: Confirm product identity and purity (>95%) via LC-MS (ESI+ m/z: 192.1 [M+H]+) and ¹H-NMR (absence of the 1.4 ppm Boc singlet; presence of the lactam CH₂ singlet at ~4.5 ppm).
Fig 1: Synthetic workflow of 6-(3-aminopropyl)-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one.
Pharmacological Applications & Target Engagement
The unique geometry of this scaffold has led to its inclusion in several high-profile drug discovery programs.
M4 Muscarinic Acetylcholine Receptor (mAChR) Modulators
The M4 receptor is a validated target for schizophrenia and Alzheimer's disease. Merck Sharp & Dohme Corp has extensively patented 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one derivatives as M4 Positive Allosteric Modulators (PAMs) (3)[3]. The lactam core anchors deep within the allosteric pocket via hydrogen bonding, while the aminopropyl chain extends toward the extracellular loops, engaging in electrostatic interactions that stabilize the active conformation of the GPCR.
Tricyclic Gyrase Inhibitors
In antibacterial research, variations of the pyrrolo[3,4-b]pyridin-5-one core are utilized to inhibit bacterial DNA gyrase (4)[4]. The basic amine is critical for penetrating the bacterial cell wall and binding to the highly acidic ATPase domain of the GyrB subunit.
Fig 2: Pharmacophore binding model for pyrrolo[3,4-b]pyridin-5-one derivatives.
Self-Validating Experimental Protocols: Functional Assays
To validate the biological efficacy of derivatives synthesized from this core, a robust, self-validating functional assay is required.
Protocol 2: High-Throughput Calcium Flux Assay (FLIPR) for M4 PAM Activity
Rationale: The M4 receptor is natively G_i/o coupled (inhibiting cAMP). To enable high-throughput fluorescent screening, a chimeric G-protein (G_qi5) is used. This forces the receptor to couple to the G_q pathway, resulting in intracellular calcium mobilization upon activation, which is easily quantified using a calcium-sensitive dye.
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Cell Preparation : Plate CHO cells stably expressing human M4 mAChR and G_qi5 at 15,000 cells/well in 384-well black, clear-bottom plates. Incubate overnight at 37°C.
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Dye Loading : Aspirate media and add 20 µL of Fluo-4 AM calcium indicator dye (diluted in assay buffer with probenecid to prevent dye extrusion). Incubate for 60 minutes at 37°C.
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Compound Addition : Add test compounds (derivatives of the target scaffold) at varying concentrations (1 nM to 10 µM). Incubate for 30 minutes to allow the allosteric pocket to reach binding equilibrium.
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Stimulation & Measurement : Using a FLIPR Tetra system, inject an EC20 concentration of acetylcholine (ACh). Continuously monitor fluorescence (Ex: 488 nm, Em: 540 nm) for 3 minutes. Self-Validation: Calculate the Z'-factor using a known M4 PAM (e.g., VU0152100) as a positive control and DMSO as a negative control. A Z'-factor > 0.5 validates the assay's robustness. Efficacy is determined by the leftward shift of the ACh dose-response curve.
References
- Merck Sharp & Dohme Corp. WO2017112719A1 - 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the M4 muscarinic acetylcholine receptor.
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MDPI Molecules . Synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one Derivatives. MDPI Open Access Journals.[Link]
- Trius Therapeutics / Google Patents. EP2686320B1 - Tricyclic gyrase inhibitors.
Sources
- 1. 1206970-28-6|6-(3-Aminopropyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one|BLD Pharm [bldpharm.com]
- 2. mdpi.com [mdpi.com]
- 3. WO2017112719A1 - 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor - Google Patents [patents.google.com]
- 4. EP2686320B1 - Tricyclic gyrase inhibitors - Google Patents [patents.google.com]
